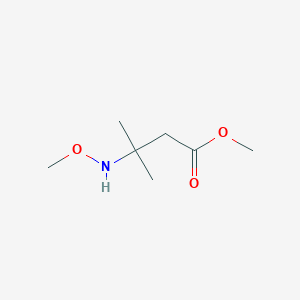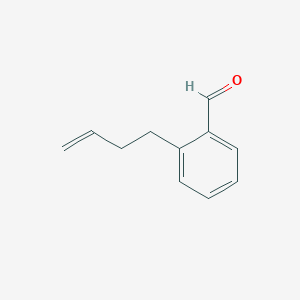
2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone
説明
“2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone” is a chemical compound with the molecular formula C13H15NO4 . It has an average mass of 249.262 Da and a monoisotopic mass of 249.100113 Da .
Synthesis Analysis
The synthesis of “2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone” has been reported in the literature . It was synthesized, purified (column chromatography), and characterized by 1H NMR .Molecular Structure Analysis
The molecular structure of “2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone” consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone” include a melting point of 150-151 °C, a predicted boiling point of 445.4±25.0 °C, a predicted density of 1.302±0.06 g/cm3, and a predicted pKa of 12.83±0.20 .科学的研究の応用
Chemical Structure Analysis
Research on compounds related to 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone often focuses on their chemical structure. For example, the crystal structure of similar compounds has been analyzed to understand their molecular arrangements and interactions. Such studies provide insights into their conformation and potential chemical reactivity (Begum et al., 2012).
Synthesis and Reactivity
Research has also been conducted on the synthesis and reactivity of cyclohexanone derivatives. For instance, studies have explored how these compounds react under different conditions and their potential in forming new chemical entities. This is vital for understanding their utility in various chemical synthesis processes (Zhou et al., 2008).
Antimicrobial Activity
Another area of research involves exploring the antimicrobial activity of cyclohexanone derivatives. Studies have synthesized such compounds and then tested their efficacy against various microorganisms. This could have implications for developing new antimicrobial agents (Barakat et al., 2015).
Molecular Docking
Molecular docking studies are also a significant area of research. These studies involve using computational methods to predict how cyclohexanone derivatives might interact with biological targets, which is essential for drug discovery and development processes.
Solid-Phase Synthesis
The solid-phase synthesis of cyclohexanone derivatives has been studied, focusing on the efficiency and selectivity of these processes. This research is crucial for improving the methods of synthesizing these compounds in a laboratory setting (Matiadis et al., 2009).
Catalytic Activities
The role of cyclohexanone derivatives in catalysis has been explored, particularly their efficiency in promoting certain chemical reactions. This has implications for industrial applications where such catalysts can be employed (Wang et al., 2011).
作用機序
The compound has been studied for its potential application as an off-on fluorescent sensor for selective cadmium detection . The fluorescence properties of the chemosensor were studied in acetonitrile for the sensing of alkali, alkaline, and transition metal ions . Interaction of Cd2+ with the chemosensor displayed a significant fluorescence enhancement as compared to other examined cations .
特性
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h5-8,11,13,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDGESCTOIIBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299478, DTXSID40991842 | |
| Record name | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone | |
CAS RN |
71444-29-6, 71444-30-9 | |
| Record name | NSC131013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC131009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40991842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





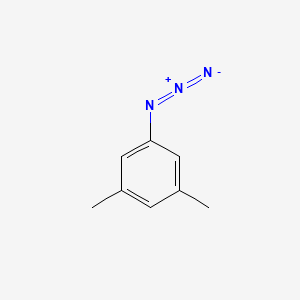

![2-[2-(1-methyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1660004.png)

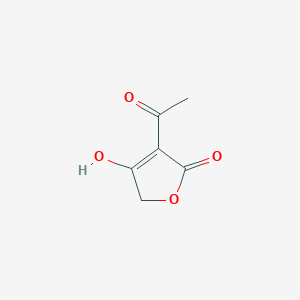
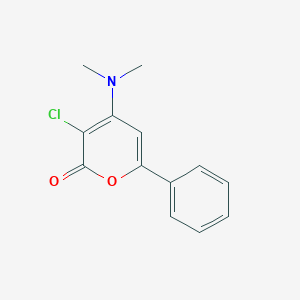
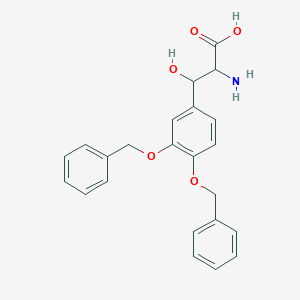
![(3Z)-3-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1660014.png)
